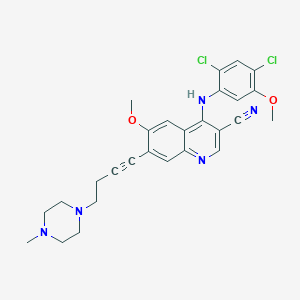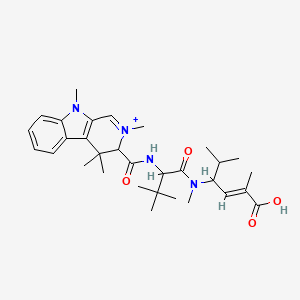
SKS-927
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SKS-927 is a small molecule drug that functions as a tyrosine-protein kinase SRC inhibitor. It has been primarily researched for its potential therapeutic applications in treating nervous system diseases and cardiovascular diseases, particularly in the context of stroke .
Preparation Methods
The synthesis of SKS-927 involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the reaction of 2,4-dichloro-5-methoxyaniline with other reagents to form the quinoline core.
Introduction of the piperazine moiety: The quinoline core is then reacted with 4-methylpiperazine to introduce the piperazine moiety.
Final modifications: The compound undergoes further modifications to introduce the cyano group and other functional groups necessary for its activity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SKS-927 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups on the quinoline core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SKS-927 has been extensively studied for its neuroprotective properties, particularly in the context of ischemic stroke. It has been shown to inhibit vascular endothelial growth factor-mediated signaling in human endothelial cells, reduce vascular leakage, and protect against neurological impairments in rodent models of cerebral ischemia .
Mechanism of Action
SKS-927 exerts its effects by inhibiting the activity of tyrosine-protein kinase SRC. SRC kinase is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting SRC kinase, this compound can modulate these processes and provide therapeutic benefits in conditions like stroke and cardiovascular diseases. The compound specifically targets the SRC kinase pathway, leading to reduced vascular permeability and protection against ischemic injury .
Comparison with Similar Compounds
SKS-927 is similar to other SRC kinase inhibitors, such as SKI-606. Both compounds share a similar mechanism of action and have been shown to inhibit SRC kinase activity effectively. this compound has unique structural features, such as the presence of a cyano group and specific substitutions on the quinoline core, which may contribute to its distinct pharmacological profile .
Similar compounds include:
SKI-606: Another SRC kinase inhibitor with a similar mechanism of action.
Dasatinib: A multi-targeted kinase inhibitor that also inhibits SRC kinase.
Bosutinib: Another SRC kinase inhibitor used in the treatment of certain cancers.
Properties
Molecular Formula |
C27H27Cl2N5O2 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H27Cl2N5O2/c1-33-8-10-34(11-9-33)7-5-4-6-18-12-23-20(13-25(18)35-2)27(19(16-30)17-31-23)32-24-15-26(36-3)22(29)14-21(24)28/h12-15,17H,5,7-11H2,1-3H3,(H,31,32) |
InChI Key |
ZJDFSJYCAFMEGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC#CC2=CC3=NC=C(C(=C3C=C2OC)NC4=CC(=C(C=C4Cl)Cl)OC)C#N |
Synonyms |
4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(4-(4-methypiperazin-1-yl)but-1-ynyl)-3-quinolinecarbonitrile SKS 927 SKS-927 SKS927 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)

![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)

![(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1249677.png)




![8-[(1-Oxidopyridin-1-ium-4-yl)methyl]-8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B1249686.png)


